Diethyl methylmalonate

Catalog No.
S702371
CAS No.
609-08-5
M.F
C8H14O4
M. Wt
174.19 g/mol
Availability
In Stock
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Diethyl methylmalonate

CAS Number

609-08-5

Product Name

Diethyl methylmalonate

IUPAC Name

diethyl 2-methylpropanedioate

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

InChI

InChI=1S/C8H14O4/c1-4-11-7(9)6(3)8(10)12-5-2/h6H,4-5H2,1-3H3

InChI Key

UPQZOUHVTJNGFK-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C)C(=O)OCC

Synonyms

2-Methylpropanedioic Acid 1,3-Diethyl Ester; Methylmalonic Acid Diethyl Ester; Diethyl 2-Methylmalonate; Diethyl Methylpropanedioate; Diethyl α-Methylmalonate; NSC 8700

Canonical SMILES

CCOC(=O)C(C)C(=O)OCC

Diethyl methylmalonate is an organic compound with the molecular formula C₈H₁₄O₄ and a CAS number of 609-08-5. It is classified as a malonate ester, characterized by the presence of two ethyl groups and one methyl group attached to a central malonic acid structure. This compound is typically a colorless liquid with a fruity odor, soluble in organic solvents but less so in water. Its unique structure allows it to participate in various

  • Michael Addition: One notable reaction involves its interaction with 2-cyclohexenone under abnormal Michael conditions, leading to the formation of 2-(3-oxocyclohexyl)-2-cyclohexenone . This reaction highlights its role as a nucleophile.
  • Alkylation: Diethyl methylmalonate can undergo alkylation when treated with alkyl halides in the presence of bases like potassium carbonate. This reaction facilitates the introduction of various alkyl groups, expanding its utility in synthetic chemistry .
  • Condensation Reactions: It can also participate in condensation reactions, forming more complex molecules through the addition of carbonyl compounds .

Diethyl methylmalonate can be synthesized through several methods:

  • Direct Esterification: The compound can be prepared by esterifying methylmalonic acid with ethanol in the presence of an acid catalyst.
  • Alkylation of Diethyl Malonate: A common method involves the alkylation of diethyl malonate using methyl iodide or other suitable alkyl halides under basic conditions, which yields diethyl methylmalonate as the product .
  • Decarboxylation: Another approach includes decarboxylating diethyl malonate derivatives to obtain diethyl methylmalonate.

Diethyl methylmalonate finds applications in various fields:

  • Synthetic Chemistry: It serves as an important building block for synthesizing pharmaceuticals, agrochemicals, and other organic compounds.
  • Intermediates: The compound is utilized as an intermediate in the production of fine chemicals and specialty materials.
  • Research Tool: Due to its reactivity, it is often used in academic research for studying reaction mechanisms and developing new synthetic methodologies.

Interaction studies involving diethyl methylmalonate primarily focus on its reactivity with other compounds rather than direct biological interactions. For example, studies have shown its ability to undergo Michael addition with various carbonyl compounds, which is crucial for developing new synthetic pathways .

Diethyl methylmalonate shares similarities with several other compounds within the malonate ester family and related structures. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
Diethyl MalonateC₆H₁₄O₄Two ethyl groups without a methyl groupMore reactive due to lack of steric hindrance
Methyl MalonateC₄H₆O₄Contains only one ethyl groupSimpler structure, fewer applications
Diisopropyl MethylmalonateC₈H₁₈O₄Two isopropyl groupsHigher steric hindrance affecting reactivity
Ethyl Methyl MalonateC₇H₁₄O₄One ethyl and one methyl groupIntermediate reactivity compared to diethyl variant

Diethyl methylmalonate's distinct combination of two ethyl groups and one methyl group provides unique steric and electronic properties that facilitate specific

XLogP3

1.4

Boiling Point

201.0 °C

UNII

7KD9S8CQN2

Other CAS

609-08-5

Wikipedia

Diethyl methylmalonate

General Manufacturing Information

Propanedioic acid, 2-methyl-, 1,3-diethyl ester: ACTIVE

Dates

Modify: 2023-08-15

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